molecular formula C5H3ClF2N2 B1321982 3-Chloro-2,6-difluoropyridin-4-amine CAS No. 405230-78-6

3-Chloro-2,6-difluoropyridin-4-amine

Cat. No.: B1321982
CAS No.: 405230-78-6
M. Wt: 164.54 g/mol
InChI Key: PQARVFBBRZLDTQ-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives.

Scientific Research Applications

3-Chloro-2,6-difluoropyridin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Future Directions

The future directions for the study of 3-Chloro-2,6-difluoropyridin-4-amine could involve further exploration of its potential as an antimicrobial agent . More in-depth studies could be conducted to understand its mechanism of action and potential applications in various fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-2,6-difluoropyridin-4-amine plays a crucial role in biochemical reactions, particularly as an antimicrobial agent. It interacts with enzymes such as DNA gyrase, which is essential for bacterial DNA replication. The compound’s binding to DNA gyrase inhibits the enzyme’s activity, thereby preventing bacterial proliferation . Additionally, this compound has been shown to interact with other proteins and biomolecules, contributing to its antimicrobial efficacy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, the compound’s interaction with DNA gyrase leads to changes in the expression of genes involved in DNA replication and repair . Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways essential for bacterial survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to DNA gyrase results in enzyme inhibition, which is a key mechanism underlying its antimicrobial activity . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including solvent conditions and temperature . Long-term studies have shown that this compound can maintain its antimicrobial activity over extended periods, although its efficacy may decrease due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal adverse effects. At higher doses, this compound may cause toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism may lead to the formation of reactive intermediates, which can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Chloro-2,6-difluoropyridin-4-amine, involves various methods. One common approach is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 3,5-difluoro-2,4,6-triazidopyridine can be synthesized by the reaction of pentafluoropyridine with sodium azide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective processes. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluoropyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, fluorinating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridin-4-amine: Similar in structure but lacks the chlorine atom.

    4-Amino-3,5-dichloro-2,6-difluoropyridine: Contains additional chlorine atoms.

Uniqueness

3-Chloro-2,6-difluoropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2,6-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARVFBBRZLDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624360
Record name 3-Chloro-2,6-difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-78-6
Record name 3-Chloro-2,6-difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-CHLORO-2,6-DIFLUOROPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does 3-Chloro-2,6-difluoropyridin-4-amine interact with its target and what are the downstream effects?

A1: The research suggests that this compound exhibits antimicrobial potential by targeting the bacterial enzyme DNA gyrase [, ]. While the specific interaction mechanism is not detailed in the provided abstracts, the molecular docking studies reveal a significant binding energy (-4.07 kcal/mol) with DNA gyrase [, ]. Inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication, can ultimately lead to bacterial cell death.

Q2: What computational chemistry methods were used to study this compound and what insights were gained?

A2: The researchers employed density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) method and basis set to investigate the electronic structure of this compound [, ]. These calculations provided information on the molecule's spectroscopic properties, frontier molecular orbital (FMO) energy gaps, Mulliken population analysis, and molecular electrostatic potential surface (MESP) [, ]. The FMO analysis in various solvents suggested the stability and chemical reactivity of the molecule [, ]. Additionally, in silico molecular docking studies were conducted to evaluate its potential as an antimicrobial agent by assessing its interaction with DNA gyrase [, ].

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